4-(4-Fluorophenyl)piperidine
Overview
Description
The compound 4-(4-Fluorophenyl)piperidine is a versatile chemical structure that has been explored for various pharmacological activities. It is characterized by the presence of a piperidine ring substituted with a 4-fluorophenyl group. This structural motif is found in several compounds with significant neuroleptic and antihypertensive activities, as well as in the synthesis of other biologically active molecules .
Synthesis Analysis
The synthesis of compounds containing the 4-(4-Fluorophenyl)piperidine moiety involves various chemical reactions. For instance, a series of 1-(4-fluorophenyl)-4-(1-piperidinyl)-1-butanones were synthesized and tested for neuroleptic activity, with some showing comparable effects to haloperidol . Additionally, asymmetric synthesis of 4-aryl-2-piperidinones using a chiral rhodium catalyst has been reported, which is crucial for the production of enantiomerically pure compounds like (-)-Paroxetine . Furthermore, methods for the synthesis of isotopomers of 4-(4-fluorobenzyl)piperidine have been developed, which are important for deuterium labeling in pharmacokinetic studies .
Molecular Structure Analysis
The molecular structure of compounds with the 4-(4-Fluorophenyl)piperidine framework has been elucidated through various techniques, including crystallography and DFT calculations. For example, the crystal structure of 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one revealed a chair conformation of the piperidine ring with equatorially oriented substituents . Similarly, the structure of (3E,5E)-1-Benzyl-3,5-bis(2-fluorobenzylidene)piperidin-4-one was determined, showing a sofa conformation of the piperidin-4-one ring .
Chemical Reactions Analysis
The 4-(4-Fluorophenyl)piperidine structure is amenable to various chemical modifications, which can alter its pharmacological properties. For instance, electrophilic fluorination was used to synthesize a candidate for imaging dopamine D4 receptors . Additionally, the introduction of different substituents on the piperidine ring or the phenyl group can lead to compounds with varying activities, such as calcium-channel-blocking and antihypertensive effects .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-(4-Fluorophenyl)piperidine derivatives are influenced by their molecular structure. The presence of fluorine atoms can significantly affect the lipophilicity and electronic properties of these compounds, which in turn can influence their biological activity. For example, compounds with fluoro substituents in both rings of the diphenylmethyl group showed significant antihypertensive activity in spontaneously hypertensive rats . The crystal structures and intermolecular interactions, as analyzed by Hirshfeld surface analysis, also provide insights into the solid-state properties of these compounds .
Scientific Research Applications
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Scientific Field: Drug Discovery
- “4-(4-Fluorophenyl)piperidine” is a chemical compound that is often used in the field of drug discovery . It’s a part of the piperidine class of compounds, which are known to have various therapeutic applications .
- The methods of application or experimental procedures in this field typically involve the synthesis of the compound and its derivatives, followed by in vitro and in vivo testing to evaluate their potential therapeutic effects .
- The results or outcomes obtained can vary widely depending on the specific derivative of “4-(4-Fluorophenyl)piperidine” being tested and the disease model used. Some derivatives may show promising results, while others may not .
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Scientific Field: Medicinal Chemistry
- In the field of medicinal chemistry, “4-(4-Fluorophenyl)piperidine” and its derivatives are often studied for their potential pharmacological properties .
- The methods of application usually involve the synthesis of various derivatives of “4-(4-Fluorophenyl)piperidine”, followed by testing their biological activity using various assays .
- The results or outcomes can include the identification of derivatives with potent biological activity, which could potentially be developed into new drugs .
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Scientific Field: Anticancer Research
- Piperidine derivatives, including “4-(4-Fluorophenyl)piperidine”, are being utilized as potential anticancer agents .
- The methods of application usually involve the synthesis of various derivatives of “4-(4-Fluorophenyl)piperidine”, followed by testing their biological activity using various assays .
- The results or outcomes can include the identification of derivatives with potent biological activity, which could potentially be developed into new drugs .
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Scientific Field: Antimicrobial Research
- Piperidine derivatives are also being utilized as potential antimicrobial agents .
- The methods of application usually involve the synthesis of various derivatives of “4-(4-Fluorophenyl)piperidine”, followed by testing their biological activity using various assays .
- The results or outcomes can include the identification of derivatives with potent biological activity, which could potentially be developed into new drugs .
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Scientific Field: Analgesic Research
- Piperidine derivatives are being utilized as potential analgesic agents .
- The methods of application usually involve the synthesis of various derivatives of “4-(4-Fluorophenyl)piperidine”, followed by testing their biological activity using various assays .
- The results or outcomes can include the identification of derivatives with potent biological activity, which could potentially be developed into new drugs .
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Scientific Field: Anti-inflammatory Research
- Piperidine derivatives are being utilized as potential anti-inflammatory agents .
- The methods of application usually involve the synthesis of various derivatives of “4-(4-Fluorophenyl)piperidine”, followed by testing their biological activity using various assays .
- The results or outcomes can include the identification of derivatives with potent biological activity, which could potentially be developed into new drugs .
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Scientific Field: Antipsychotic Research
- Piperidine derivatives, including “4-(4-Fluorophenyl)piperidine”, have been utilized in the development of potential antipsychotic agents .
- The methods of application usually involve the synthesis of various derivatives of “4-(4-Fluorophenyl)piperidine”, followed by testing their biological activity using various assays .
- The results or outcomes can include the identification of derivatives with potent biological activity, which could potentially be developed into new drugs .
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Scientific Field: Anticoagulant Research
- Piperidine derivatives are also being utilized as potential anticoagulant agents .
- The methods of application usually involve the synthesis of various derivatives of “4-(4-Fluorophenyl)piperidine”, followed by testing their biological activity using various assays .
- The results or outcomes can include the identification of derivatives with potent biological activity, which could potentially be developed into new drugs .
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Scientific Field: Antidepressant Research
- Piperidine derivatives, including “4-(4-Fluorophenyl)piperidine”, have been utilized in the development of potential antidepressant agents .
- The methods of application usually involve the synthesis of various derivatives of “4-(4-Fluorophenyl)piperidine”, followed by testing their biological activity using various assays .
- The results or outcomes can include the identification of derivatives with potent biological activity, which could potentially be developed into new drugs .
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Scientific Field: Antioxidant Research
- Piperidine derivatives, including “4-(4-Fluorophenyl)piperidine”, have been utilized in the development of potential antioxidant agents .
- The methods of application usually involve the synthesis of various derivatives of “4-(4-Fluorophenyl)piperidine”, followed by testing their biological activity using various assays .
- The results or outcomes can include the identification of derivatives with potent biological activity, which could potentially be developed into new drugs .
Safety And Hazards
properties
IUPAC Name |
4-(4-fluorophenyl)piperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10/h1-4,10,13H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFYALJSDFPSAAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80374655 | |
Record name | 4-(4-fluorophenyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80374655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Fluorophenyl)piperidine | |
CAS RN |
37656-48-7 | |
Record name | 4-(4-fluorophenyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80374655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4-fluorophenyl)piperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.